
1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a piperidine derivative, characterized by the presence of a pent-4-yn-1-yl group attached to the nitrogen atom of the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride typically involves the reaction of piperidin-4-one with pent-4-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Medicine: Research involving this compound explores its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride can be compared with other piperidine derivatives, such as:
1-(But-3-yn-1-yl)piperidin-4-one: Similar in structure but with a shorter alkyne chain, leading to different chemical and biological properties.
1-(Pent-4-yn-1-yl)piperidin-4-amine: Contains an amine group instead of a ketone, resulting in distinct reactivity and applications.
1-(Pent-4-yn-1-yl)piperidin-4-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H16ClNO |
|---|---|
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
1-pent-4-ynylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-3-4-7-11-8-5-10(12)6-9-11;/h1H,3-9H2;1H |
Clé InChI |
NPZPHRQGWGLCNI-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCN1CCC(=O)CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



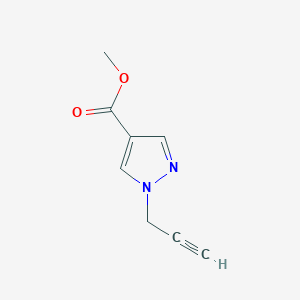

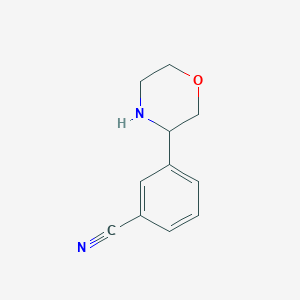
![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
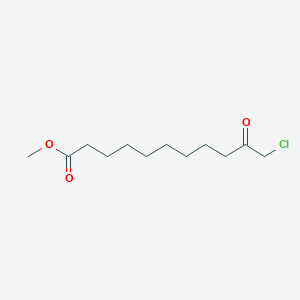
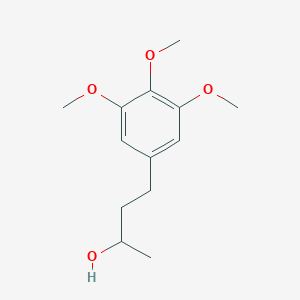
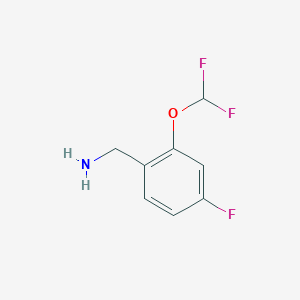
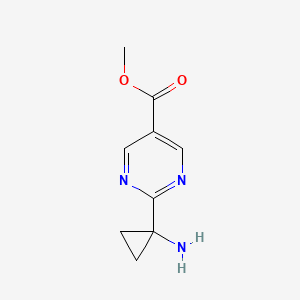
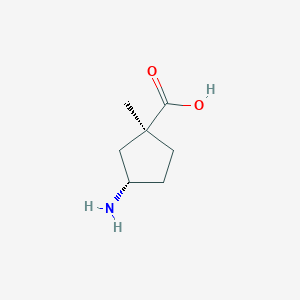
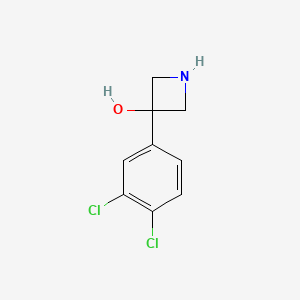
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)


